Fmoc-3-pyrenyl-L-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373224 | |
| Record name | Fmoc-3-pyrenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183071-07-0 | |
| Record name | Fmoc-3-pyrenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc 3 Pyrenyl L Alanine and Its Analogues
Strategies for Fmoc-Protected Pyrenyl Alanine (B10760859) Synthesis
Asymmetric Synthesis Approaches for L-Configuration of Alanine
The biological activity and structural integrity of peptides containing pyrenylalanine are critically dependent on the stereochemistry of the amino acid. Therefore, establishing the L-configuration is a paramount goal in its synthesis. Several asymmetric strategies have been employed to achieve this.
One effective method involves the asymmetric hydrogenation of a chiral precursor . For instance, L-3-(1'-pyrenyl)alanine (Pya) has been efficiently synthesized through the classical asymmetric hydrogenation of chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione. nih.gov This method utilizes a chiral auxiliary to direct the hydrogenation, leading to the desired L-enantiomer with high selectivity.
Another powerful approach is the use of chiral auxiliaries temporarily attached to a glycine (B1666218) template. wikipedia.org These auxiliaries, such as those derived from camphor (B46023) or oxazolidinones, create a chiral environment that directs the alkylation of the glycine enolate with a pyrene-containing electrophile, such as 1-(bromomethyl)pyrene (B43492). orgsyn.org The diastereoselectivity of this alkylation is often high, and subsequent cleavage of the auxiliary yields the desired L-pyrenylalanine. The choice of chiral auxiliary and reaction conditions is crucial for maximizing the diastereomeric excess. For example, Evans' oxazolidinone auxiliaries are well-known for providing high levels of stereocontrol in the alkylation of N-acylated derivatives. orgsyn.org
Enzymatic methods also offer a green and highly selective alternative. Enzyme-catalyzed resolution of a racemic mixture of N-acyl-pyrenylalanine can be achieved using acylases, which selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted D-enantiomer.
| Asymmetric Synthesis Strategy | Key Principle | Typical Reagents/Conditions | Advantages | Reference |
| Asymmetric Hydrogenation | Use of a chiral catalyst or auxiliary to direct the hydrogenation of a prochiral precursor. | Chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione, H2, Pd/C | High efficiency and good yields. | nih.gov |
| Chiral Auxiliary Mediated Alkylation | Temporary attachment of a chiral group to a glycine derivative to control the stereochemical outcome of alkylation. | Evans' oxazolidinones, 1-(bromomethyl)pyrene, strong base (e.g., LDA) | High diastereoselectivity, well-established methodology. | orgsyn.org |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Racemic N-acyl-pyrenylalanine, Acylase | High enantioselectivity, mild reaction conditions. | smolecule.com |
Regioselective Introduction of Pyrene (B120774) Moiety to Amino Acid Scaffolds
A common approach is to start with a pre-functionalized pyrene derivative. For example, 1-pyrenemethanol can be converted to 1-(bromomethyl)pyrene or 1-(chloromethyl)pyrene , which then acts as an electrophile in reactions with a nucleophilic alanine equivalent. This is often the case in the aforementioned chiral auxiliary-mediated alkylations.
More advanced techniques involve the direct C-H functionalization of an alanine derivative. mdpi.comhbni.ac.in While challenging, transition-metal-catalyzed C-H activation offers a more atom-economical route. For instance, a palladium-catalyzed reaction could potentially couple a pyrene derivative directly to the β-carbon of an appropriately protected alanine. However, controlling the regioselectivity on the pyrene ring itself can be complex, as pyrene has multiple reactive sites. wikipedia.org Directing groups on the pyrene or the alanine derivative are often necessary to achieve the desired regioselectivity. researchgate.net
Another strategy involves the Michael addition of a pyrene-based nucleophile to a dehydroalanine (B155165) derivative. This approach allows for the formation of the carbon-carbon bond at the β-position in a conjugate addition fashion.
Optimization of Protective Group Chemistry in Fmoc-3-pyrenyl-L-alanine Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). genscript.com Its introduction and removal must be carefully optimized, especially when dealing with a sterically hindered and electronically unique amino acid like pyrenylalanine.
The introduction of the Fmoc group is typically achieved by reacting the free amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. total-synthesis.com For sensitive amino acids, Fmoc-OSu is often preferred as it can lead to fewer side reactions, such as the formation of Fmoc-dipeptides, which can be a problem with the more reactive Fmoc-Cl. ub.edu The choice of base and solvent is critical to ensure complete reaction without racemization or side product formation.
The deprotection of the Fmoc group is usually carried out using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). genscript.com However, for peptides containing sensitive residues, the standard 20% piperidine in DMF can sometimes be too harsh, leading to side reactions. Alternative, milder deprotection cocktails have been developed. For instance, using a lower concentration of piperidine or replacing it with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger can be beneficial. iris-biotech.denih.gov The optimization of the deprotection time and temperature is also crucial to ensure complete removal of the Fmoc group without damaging the peptide chain or the pyrene moiety.
| Protecting Group Step | Common Reagents | Key Optimization Parameters | Potential Side Reactions | Reference |
| Fmoc Introduction | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO3, DIPEA), Solvent (e.g., Dioxane/Water, DMF), Temperature | Fmoc-dipeptide formation (with Fmoc-Cl), Racemization | total-synthesis.com, ub.edu |
| Fmoc Deprotection | 20% Piperidine in DMF | Base concentration, Alternative bases (e.g., DBU), Scavengers, Time, Temperature | Incomplete deprotection, Piperidine adducts, Racemization | iris-biotech.de, nih.gov |
Derivatization and Functionalization of this compound
The versatility of this compound as a molecular probe can be significantly enhanced through further chemical modifications. These modifications can be targeted at the pyrene side chain to tune its photophysical properties or at the N- and C-termini to facilitate conjugation to other molecules.
Side Chain Modifications of the Pyrene Group for Tuned Photophysical Properties
The fluorescence of pyrene is highly sensitive to its local environment, making it an excellent probe for polarity, viscosity, and molecular interactions. The intrinsic photophysical properties of the pyrene moiety, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime, can be precisely tuned by introducing substituents onto the pyrene ring. nih.govacs.orgresearchgate.net
Electron-donating groups (e.g., -OH, -NH2, -OR) or electron-withdrawing groups (e.g., -CN, -NO2, -CHO) can be introduced at various positions on the pyrene ring to modulate its electronic structure. acs.org This can lead to significant shifts in the absorption and emission spectra (solvatochromism) and changes in the fluorescence quantum yield. For example, the introduction of an electron-donating group can increase the quantum yield and red-shift the emission, which can be advantageous for biological imaging applications to reduce background fluorescence.
The synthesis of these modified pyrene derivatives often involves standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, followed by further transformations. These modified pyrenes can then be incorporated into the alanine scaffold using the synthetic strategies described in section 1.1.
| Pyrene Substituent | Effect on Photophysical Properties | Potential Application | Reference |
| Alkyl groups | Enhanced fluorescence quantum yield | Development of brighter fluorescent probes | nih.gov |
| Electron-donating groups (e.g., -NH2, -OH) | Red-shift in emission, increased quantum yield | Probes for less polar environments, improved signal-to-noise | acs.org |
| Electron-withdrawing groups (e.g., -CN) | Blue-shift in emission, sensitivity to solvent polarity | Ratiometric sensing of environmental polarity | acs.org |
N-Terminal and C-Terminal Functionalizations for Conjugation
Once incorporated into a peptide, the N-terminus and C-terminus of the peptide chain containing this compound can be further functionalized to conjugate it to other molecules of interest, such as proteins, nucleic acids, or nanoparticles. acs.org
N-terminal functionalization typically occurs after the final Fmoc deprotection step in SPPS. The free N-terminal amine can be reacted with a variety of electrophilic reagents to introduce a specific functional group. For example, reaction with an activated ester of biotin (B1667282) can be used to introduce a biotin tag for affinity purification or detection. mdpi.comu-tokyo.ac.jp Click chemistry handles, such as azides or alkynes, can also be introduced at the N-terminus, allowing for highly efficient and specific conjugation to molecules bearing the complementary functional group. mdpi.com
C-terminal functionalization often requires the use of specialized solid-phase resins or solution-phase coupling strategies. nih.gov For instance, after cleavage from the resin, the C-terminal carboxylic acid can be activated using coupling reagents like HBTU or HATU and then reacted with an amine-containing molecule to form an amide bond. This allows for the attachment of a wide range of functionalities to the C-terminus of the pyrene-labeled peptide.
These conjugation strategies significantly expand the utility of this compound, enabling its use in a wide array of applications, including the development of targeted drug delivery systems, advanced biosensors, and novel biomaterials.
Strategies for Covalent Conjugation with Other Chromophores or Biomolecules
The covalent attachment of this compound to other molecules, such as different chromophores or larger biomolecules like proteins and nucleic acids, is critical for its application in creating sophisticated molecular probes and functional materials. These strategies primarily leverage the reactive handles on the amino acid or the biomolecule of interest.
One of the most common methods for conjugating pyrene-containing molecules to biomolecules is through the specific reaction of a pyrene derivative with a reactive functional group on the target molecule. A prominent example is the use of N-(1-pyrenyl)maleimide for the selective labeling of thiol groups present in cysteine residues of peptides and proteins. nih.govlumiprobe.com This reaction, a Michael addition, forms a stable thioether bond, effectively tethering the pyrene chromophore to the protein. nih.gov This strategy has been employed to study peptide-micelle interactions by conjugating pyrene-maleimide to apelin peptides that were engineered to contain a cysteine residue. nih.govacs.org
Another powerful strategy involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method can be used to conjugate a pyrene-containing molecule to another molecule bearing a complementary functional group. For instance, a similar approach has been utilized to attach other chromophores to Fmoc-protected amino acids by reacting an Fmoc-protected β-azido-L-alanine with a propargyl-substituted chromophore in the presence of a copper catalyst. nih.govd-nb.info This strategy offers high efficiency and specificity, allowing for the creation of novel fluorescent amino acid building blocks that can then be incorporated into peptides.
Furthermore, this compound can be directly incorporated into a peptide sequence alongside other non-standard amino acids that function as chromophores or quenchers. This is particularly useful in the design of Förster Resonance Energy Transfer (FRET) probes. In this context, (L)-pyrenylalanine (Pya) can serve as the fluorescent donor, while another amino acid, such as p-nitro-(L)-phenylalanine (Nop), can act as the quencher. pharmaleads.com Both of these synthetic amino acids can be integrated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. pharmaleads.comnih.gov The efficiency of the fluorescence quenching is dependent on the distance between the two moieties, which can be controlled by the peptide sequence. formulationbio.com
The following tables summarize key aspects of these conjugation strategies.
| Conjugation Strategy | Reactants | Resulting Linkage | Application Example |
| Thiol-Maleimide Coupling | Peptide/Protein with Cysteine, N-(1-pyrenyl)maleimide | Thioether | Labeling of apelin peptides for studying peptide-micelle interactions. nih.gov |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecule, Alkyne-functionalized pyrene (or vice versa) | Triazole | Synthesis of novel chromophore-amino acid building blocks. nih.govd-nb.info |
| Solid-Phase Peptide Synthesis (SPPS) | This compound, Fmoc-p-nitro-L-phenylalanine, other Fmoc-amino acids | Peptide bonds | Creation of intramolecularly quenched fluorescent peptide substrates for protease activity assays. pharmaleads.com |
| FRET Pair Components in Peptide Synthesis | |
| Fluorophore (Donor) | (L)-pyrenylalanine (Pya) |
| Quencher (Acceptor) | p-nitro-(L)-phenylalanine (Nop) |
| Synthesis Method | Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry |
| Principle of Operation | Cleavage of the peptide sequence between Pya and Nop by a protease results in an increase in fluorescence. |
| Reference | pharmaleads.com |
Fmoc 3 Pyrenyl L Alanine in Peptide Chemistry and Bioconjugation
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-3-pyrenyl-L-alanine as a building block in SPPS allows for the precise insertion of the pyrene (B120774) fluorophore into peptide sequences. vulcanchem.com This process enables the creation of peptides with tailored fluorescent properties for various research applications.
The efficiency of incorporating this compound into a growing peptide chain during SPPS is dependent on the coupling conditions. The bulky nature of the pyrene side chain can present steric challenges, potentially slowing down the coupling reaction. To overcome this, optimization of coupling reagents and reaction times is often necessary.
Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). More efficient phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also frequently employed to enhance coupling efficiency, especially for sterically hindered amino acids like this compound.
Research findings indicate that extended coupling times or the use of double coupling cycles can be beneficial to ensure complete incorporation of the pyrenyl-alanine residue. The choice of solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can also influence the reaction kinetics.
Table 1: Coupling Reagent Comparison for this compound Incorporation
| Coupling Reagent | Activation Method | Advantages | Potential Challenges |
|---|---|---|---|
| DIC/HOBt | Carbodiimide | Cost-effective, low racemization with HOBt. | Slower kinetics for hindered couplings. |
| HBTU/DIPEA | Uronium/Aminium | Fast reaction rates, high efficiency. | Higher cost, potential for side reactions. |
The pyrene moiety of this compound does not typically interfere with the standard chemo- and regioselectivity of peptide bond formation during SPPS. The Fmoc group on the α-amino group directs the coupling to the C-terminus of the growing peptide chain, ensuring the correct sequence. The side chains of other amino acids are protected with orthogonal protecting groups to prevent unwanted side reactions.
However, the pyrene group itself can be a site for further chemical modification, although this is less common in the context of standard peptide synthesis and more relevant to post-synthetic modifications or the design of specific molecular probes.
Stability: The pyrene moiety can enhance the stability of peptide secondary structures, such as α-helices and β-sheets, through its strong π-π stacking interactions. scbt.com This can lead to more robust peptides that are less prone to degradation. However, for long-term storage, lyophilized peptides should be kept at -20°C or colder to ensure stability over several years. innovagen.com
Solubility: The hydrophobicity of pyrene generally decreases the solubility of peptides in aqueous environments. vulcanchem.com This can be a challenge for biological applications. To improve solubility, researchers may incorporate charged amino acids (e.g., arginine, lysine, aspartic acid, glutamic acid) into the peptide sequence or employ solubilizing agents. innovagen.com In some cases, organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) may be required to dissolve the peptide before dilution into an aqueous buffer. innovagen.com
Bioconjugation Strategies Utilizing this compound
Beyond its role in synthesizing fluorescently labeled peptides, the pyrene moiety can be leveraged in various bioconjugation strategies.
While direct thiol-ene reactions involving the pyrene group are not standard, the presence of a pyrene-labeled peptide can be combined with other reactive groups for bioconjugation. For instance, a peptide containing both a pyrenyl-alanine and a cysteine residue can be synthesized. The cysteine's thiol group is a common target for bioconjugation reactions.
Thiol-ene "click" chemistry provides a highly efficient and specific method for conjugating molecules. This reaction typically involves the radical-initiated addition of a thiol to an alkene. In the context of a pyrene-labeled peptide containing a cysteine, the thiol group of the cysteine can react with a molecule containing an alkene functionality. This allows for the attachment of other molecules, such as drugs or imaging agents, to the fluorescently labeled peptide. The stability of such linkages can be a concern, as some thiol-based conjugates can be cleaved in the presence of biological thiols like glutathione. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation. beilstein-journals.orgnih.gov This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).
A peptide containing this compound can be further functionalized with either an azide or an alkyne group. For example, an azido-amino acid, such as azidohomoalanine, can be incorporated into the peptide sequence alongside the pyrenyl-alanine. medchemexpress.com This pyrene- and azide-containing peptide can then be reacted with a molecule bearing a terminal alkyne in the presence of a copper(I) catalyst to form a stable conjugate. This method is highly specific and tolerant of a wide range of functional groups, making it suitable for complex biological molecules. beilstein-journals.org
Table 2: Bioconjugation Strategies
| Method | Reactive Groups | Linkage Formed | Key Features |
|---|---|---|---|
| Thiol-Ene Conjugation | Thiol (from Cysteine) + Alkene | Thioether | Can be initiated by light or radicals. |
Site-Specific Labeling of Proteins and Other Biomolecules
The ability to introduce fluorescent labels at specific sites within a protein or other biomolecule is crucial for understanding their function in complex biological systems. nih.gov this compound serves as a key building block for this purpose, enabling researchers to track and analyze molecular behavior with high precision. The pyrene group's distinctive spectroscopic properties, including its sensitivity to the local environment and its ability to form excimers, make it an invaluable tool for such investigations. mdpi.comvulcanchem.com
The primary method for incorporating pyrenylalanine into proteins is through solid-phase peptide synthesis, where the Fmoc protecting group facilitates the sequential addition of amino acids to a growing peptide chain. researchgate.net More advanced techniques, such as the use of misacylated suppressor tRNAs, have also been employed to introduce unnatural amino acids like pyrenylalanine at specific codons during protein translation, offering a high degree of control over the labeling site. nih.gov This approach has been instrumental in creating proteins with precisely placed fluorescent probes for detailed biophysical studies. nih.gov
Detailed Research Findings:
A notable application of site-specific labeling with pyrenylalanine is the study of protein dynamics. In one study, researchers successfully incorporated two pyrenylalanine residues into dihydrofolate reductase (DHFR) at positions 16 and 49. nih.gov The proximity of these two pyrene moieties led to the formation of an excimer, a complex that forms when an excited-state pyrene interacts with a ground-state pyrene, resulting in a characteristic red-shifted fluorescence emission. mdpi.comnih.gov The intensity of this excimer fluorescence was used to monitor conformational changes in DHFR, likely associated with the release of its product. nih.gov This research demonstrates the power of using pyrenylalanine as a sensitive probe for detecting subtle structural rearrangements in proteins.
Another significant area of research involves the study of peptide-receptor interactions. Scientists synthesized fluorescent analogs of enkephalin, an opioid peptide, by incorporating L-1-pyrenylalanine. nih.gov The resulting mono-pyrenylalanine-enkephalins exhibited strong fluorescence and maintained potent and specific binding to opiate receptors. nih.gov However, the introduction of two pyrenylalanine residues significantly diminished receptor binding affinity, suggesting that the bulkiness of two pyrene groups interfered with the peptide's ability to interact with its receptor. nih.gov These findings highlight how pyrenylalanine can be used to probe the steric requirements of peptide-receptor binding sites.
Furthermore, pyrenylalanine has been utilized in studies of photoinduced electron transfer within proteins. In an experiment involving streptavidin, mutants were created that could bind N-biotinyl-l-1-pyrenylalanine. acs.org By also incorporating p-nitrophenylalanine, an electron acceptor, at various sites, researchers were able to observe electron transfer from the photoexcited pyrenyl group to the nitrophenyl group. acs.org The rate of this electron transfer was found to be dependent on the distance between the two modified amino acids, providing insights into the electron transfer properties of the protein framework. acs.org
The following table summarizes key research findings involving the site-specific labeling of biomolecules with pyrenylalanine:
| Labeled Biomolecule | Labeling Technique | Research Focus | Key Findings |
| Dihydrofolate Reductase (DHFR) | Site-directed mutagenesis and in vitro translation with misacylated suppressor tRNA | Protein dynamics and conformational changes | Formation of an intramolecular pyrene excimer allowed for the monitoring of conformational changes associated with product release. nih.gov |
| Enkephalin | Solid-phase peptide synthesis | Peptide-receptor interactions | Mono-pyrenylalanine analogs retained high receptor binding affinity, while di-pyrenylalanine analogs showed significantly reduced binding. nih.gov |
| Streptavidin | Site-directed mutagenesis and binding of a pyrenylalanine-biotin conjugate | Photoinduced electron transfer | The rate of electron transfer from the pyrenyl group to a nitrophenylalanine acceptor was distance-dependent. acs.org |
These examples underscore the versatility of this compound and its deprotected form, pyrenylalanine, as tools for the site-specific labeling of proteins and peptides. The unique photophysical properties of the pyrene moiety provide a sensitive handle for investigating a wide range of biological phenomena, from the subtle conformational shifts of enzymes to the intricate interactions between peptides and their receptors.
Fluorescent Probes and Sensing Applications of Fmoc 3 Pyrenyl L Alanine
Development of Environment-Sensitive Fluorescent Probes
The pyrene (B120774) fluorophore within Fmoc-3-pyrenyl-L-alanine exhibits distinct fluorescence characteristics that are modulated by the surrounding environment. This sensitivity is the basis for its use in developing sophisticated probes for biological systems.
Probing Local Polarity and Microenvironment Changes in Biological Systems
The fluorescence emission spectrum of the pyrene moiety is exceptionally sensitive to the polarity of its solvent. researchgate.net This solvatochromic behavior is a hallmark of pyrene and its derivatives. In nonpolar environments, the emission spectrum shows a well-resolved fine structure. As the polarity of the environment increases, this fine structure is lost, and the emission spectrum undergoes a red-shift. This phenomenon allows this compound, when incorporated into a peptide or protein, to act as a reporter on the local polarity of its immediate vicinity.
For instance, when a peptide containing this probe moves from an aqueous, highly polar environment to the nonpolar interior of a lipid membrane, a significant change in its fluorescence spectrum can be observed. Researchers can quantify this change by analyzing the ratio of the intensities of different emission peaks. This provides a direct measure of the hydrophobicity of the probe's location, offering insights into protein-membrane interactions or the exposure of hydrophobic regions within a protein structure. The photophysical behavior of pyrenyl derivatives, including their sensitivity to solvent polarity, points to their potential as fluorescent probes for peptides and proteins. researchgate.net
| Solvent | Polarity | Typical Emission Behavior of Pyrene |
|---|---|---|
| Water | High | Broad, red-shifted emission, loss of fine structure |
| Ethanol | Medium | Intermediate structure and peak position |
| Ethyl Acetate | Low | Sharp, well-resolved vibronic fine structure |
Monitoring Protein Folding and Unfolding Dynamics
The study of protein folding, the process by which a polypeptide chain acquires its functional three-dimensional structure, is a fundamental area of biochemistry. This compound is employed in these studies to provide insights into the dynamics of this complex process. chemimpex.com When incorporated into a polypeptide chain, the pyrene probe can report on changes in its local environment that occur during folding or unfolding events. chemimpex.com
For example, in an unfolded protein, the probe is typically exposed to the aqueous solvent. As the protein folds, the probe may become buried within a hydrophobic core, leading to a detectable change in its fluorescence signal. This allows for real-time monitoring of the folding process. Furthermore, the pyrene moiety can form an excited-state dimer, known as an excimer, when two pyrene units are in close proximity. This excimer fluorescence is distinct from the monomer emission. By strategically placing two this compound residues in a peptide, researchers can monitor the formation of specific intra-chain contacts, which is a critical step in the earliest stages of protein folding. researchgate.net The rate of contact formation provides crucial data for understanding the speed limits and mechanisms of protein folding. researchgate.net
| Protein State | Probe Environment | Observed Fluorescence Signal |
|---|---|---|
| Unfolded | Exposed to polar solvent | Monomer emission with characteristics of a polar environment |
| Folded | Buried in nonpolar core | Monomer emission with characteristics of a nonpolar environment (sharper peaks) |
| Contact Formation (two probes) | Two pyrene moieties in close proximity (<10 Å) | Appearance of broad, red-shifted excimer emission |
Mechanistic Investigations of Fluorescence Quenching and Enhancement in Bio-Conjugates
When this compound is conjugated to other biomolecules, its fluorescence can be either quenched (reduced) or enhanced. Understanding the mechanisms behind these changes is crucial for designing effective probes.
Fluorescence quenching can occur through several mechanisms, including static and dynamic quenching. fupress.net In static quenching, a non-fluorescent complex forms between the fluorophore (pyrene) and a quencher molecule. fupress.net In dynamic quenching, the excited fluorophore is deactivated upon collision with a quencher. fupress.net For instance, certain amino acid residues, like tryptophan, or molecules such as tetracyanoquinodimethane (TCNQ), can act as quenchers for pyrene fluorescence. fupress.netnih.gov When the pyrene probe on a peptide binds to a protein surface near such a quenching group, a decrease in fluorescence intensity is observed. This quenching effect can be used to signal a binding event. nih.gov
Conversely, fluorescence enhancement can occur if the probe moves from a quenching environment to a non-quenching one. For example, if the pyrene moiety is initially in an aqueous environment where water molecules can cause some degree of quenching, its fluorescence might increase upon insertion into a nonpolar protein pocket, which shields it from the solvent.
Applications in Biomolecular Interaction Studies
The unique fluorescent properties of this compound make it a powerful tool for studying how different biomolecules interact with each other. chemimpex.com
Utilizing Fluorescence Resonance Energy Transfer (FRET) for Molecular Interaction Analysis
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.
This compound can serve as a FRET donor or acceptor in conjunction with a suitable partner dye. chemimpex.com For example, a peptide labeled with pyrene (the donor) can be used to study its interaction with a protein labeled with a FRET acceptor like fluorescein (B123965). When the peptide and protein are far apart, excitation of the pyrene results in its characteristic fluorescence. However, upon binding, if the pyrene and fluorescein are brought into close proximity, energy transfer will occur. This results in a decrease in the pyrene's fluorescence and an increase in the fluorescein's fluorescence. By measuring these changes, researchers can detect and quantify the molecular interaction. researchgate.net
Tracking Protein-Protein Interaction Kinetics and Equilibria
This compound is instrumental in tracking the kinetics (rates) and equilibria (binding strength) of protein-protein interactions. chemimpex.com By incorporating this probe at or near the binding interface of a protein, any change in the local environment upon binding to a partner protein can be monitored.
For instance, the binding event might cause a change in local polarity, leading to a shift in the pyrene emission spectrum. Alternatively, if the binding partner contains a quenching group, the interaction can be monitored by the decrease in fluorescence intensity. By observing these fluorescent changes over time, the rates of association and dissociation can be determined. By measuring the fluorescence at different concentrations of the binding partners, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated. This approach has been used to identify high-affinity peptide-based inhibitors for protein-protein interactions, which is a significant area in drug discovery. nih.gov
Investigating Peptide-Membrane Interactions and Localization
The pyrene group of alanine (B10760859), once incorporated into a peptide, serves as a sensitive fluorescent reporter for probing interactions between the peptide and lipid membranes. vulcanchem.com The fluorescence emission spectrum of pyrene is characterized by a series of vibronic bands, and the ratio of the intensities of these bands (e.g., the I1/I3 ratio) is dependent on the polarity of the surrounding environment. researchgate.net This property allows researchers to monitor the transfer of a pyrene-labeled peptide from an aqueous, polar environment to the nonpolar, hydrophobic core of a lipid bilayer. A decrease in the I1/I3 ratio indicates that the pyrene probe has moved into a more hydrophobic environment, confirming the insertion of the peptide into the membrane. researchgate.net
Furthermore, pyrene is capable of forming an excited-state dimer known as an excimer when two pyrene molecules are in close proximity (approximately 10 Å). nih.gov This excimer exhibits a distinct, broad, and red-shifted emission band compared to the structured monomer emission. nih.govbeilstein-journals.org By labeling peptides with pyrene, researchers can study the self-association and aggregation of peptides within the membrane. An increase in excimer fluorescence at the expense of monomer fluorescence indicates that the labeled peptides are close enough to interact, providing insights into processes like the formation of peptide clusters or channels within the membrane. nih.govnih.gov Studies have used this principle to show that interactions between transmembrane helices can be promoted by unfavorable protein-lipid interactions, such as a mismatch between the hydrophobic length of the peptide and the thickness of the bilayer. nih.govlih.lu
| Property | Observation | Interpretation |
| Monomer Fluorescence (I1/I3 ratio) | A decrease in the intensity ratio of the first and third vibronic peaks. researchgate.net | The peptide has moved from a polar (aqueous) to a nonpolar (lipid) environment, indicating membrane insertion. |
| Excimer Fluorescence | Appearance or increase of a broad, red-shifted emission band (~480-500 nm). nih.govbeilstein-journals.orgmdpi.com | Two pyrene-labeled peptides are in close proximity, indicating peptide self-association or aggregation within the membrane. |
Cellular Imaging and Subcellular Localization Studies
The strong fluorescence of the pyrene group makes it a valuable tag for visualizing and tracking peptides within living cells. mdpi.com Peptides synthesized with this compound can be introduced to cells, and their uptake and distribution can be monitored using fluorescence microscopy techniques, such as confocal microscopy. mdpi.com This allows for direct observation of how peptides interact with cellular structures and where they accumulate.
Intracellular Tracking of Labeled Peptides and Biomolecules
By incorporating a pyrene-based amino acid, peptides can be rendered fluorescent, enabling their direct visualization inside cells. This technique is crucial for understanding the mechanisms of cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. researchgate.netnih.gov For example, studies have shown that pyrene-labeled oligoarginine peptides can be tracked as they enter cells, revealing their internalization pathways. researchgate.net The presence of the pyrene moiety allows for real-time monitoring of the peptide's journey, from its initial interaction with the cell surface to its eventual localization within specific subcellular compartments. mdpi.com Research has demonstrated that pyrene-peptide conjugates can accumulate in cytoplasmic organelles, and their distinct fluorescence allows for clear imaging against the cell's autofluorescence. mdpi.com
Probing Transmembrane Peptide Orientation and Insertion Depth
The sensitivity of pyrene's fluorescence to its environment can be exploited to determine not just whether a peptide is in a membrane, but also its orientation and depth of insertion. nih.govtandfonline.com One method involves using quenching agents that are localized at different depths within the lipid bilayer. By incorporating spin-labeled lipids at known positions, the degree to which they quench the pyrene fluorescence can reveal the proximity of the pyrene-labeled part of the peptide to that specific depth. tandfonline.com
Another powerful technique is Fluorescence Resonance Energy Transfer (FRET), which involves a non-radiative transfer of energy from a donor fluorophore to an acceptor. nih.gov In the context of membrane studies, a pyrene-labeled peptide can act as a donor, and an acceptor dye can be placed at a known location, such as on the lipid headgroups at the membrane surface. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. By measuring FRET efficiency, researchers can calculate the distance between the pyrene probe on the peptide and the membrane surface, providing precise information about the peptide's insertion depth. Furthermore, by specifically labeling peptides at either their N- or C-terminus, FRET and pyrene excimer fluorescence can be used to determine the relative orientation of interacting helices, such as whether they associate in a parallel or antiparallel fashion. nih.govlih.lu
| Technique | Principle | Information Gained |
| Fluorescence Quenching | Quenchers at specific membrane depths reduce the fluorescence intensity of nearby pyrene probes. tandfonline.com | Proximity of the labeled peptide segment to different regions of the lipid bilayer (insertion depth). |
| FRET (Fluorescence Resonance Energy Transfer) | Energy transfer from a pyrene donor to an acceptor at a known location (e.g., membrane surface). The efficiency depends on the distance. nih.gov | Precise distance of the labeled peptide from the acceptor, revealing insertion depth and orientation. |
| Pyrene Excimer Formation | Formation of an excimer when two pyrene-labeled peptides are close. nih.govnih.gov | Self-association of peptides and relative orientation (parallel vs. antiparallel) of interacting helices. |
Supramolecular Assemblies and Functional Materials Based on Fmoc 3 Pyrenyl L Alanine
Self-Assembly Mechanisms of Fmoc-3-pyrenyl-L-alanine Derivatives
The spontaneous organization of this compound into well-defined supramolecular structures is governed by a delicate interplay of non-covalent interactions. These interactions, acting in concert, dictate the final architecture and properties of the resulting assemblies.
Role of π-π Stacking Interactions of the Pyrene (B120774) Moiety in Self-Assembly
The pyrene group, a large polycyclic aromatic hydrocarbon, is a dominant driver of the self-assembly process in this compound. chemimpex.com The extensive π-electron system of the pyrene moiety facilitates strong π-π stacking interactions, a phenomenon where the aromatic rings of adjacent molecules align face-to-face. acs.orgnih.govnih.gov This stacking is a primary force that promotes the aggregation of individual molecules into larger, ordered structures. acs.orgnih.gov The aromatic nature of pyrene, when conjugated to amino acids or peptides, provides a significant driving force for self-assembly into extended structures like fibrils and nanotapes. acs.orgnih.gov These interactions are crucial for the formation of stable supramolecular polymers and play a lead role in the self-assembly of amyloid-like structures. frontiersin.org
Design and Fabrication of Nanomaterials
The controlled self-assembly of this compound provides a powerful bottom-up approach for the design and fabrication of a variety of nanostructured materials with tailored properties.
Formation of Nanofibers, Vesicles, and Hydrogels from this compound
The self-assembly of this compound and similar derivatives can lead to a diverse range of morphologies, including nanofibers, vesicles, and hydrogels. acs.orgnih.gov The formation of these structures is highly dependent on factors such as concentration, pH, and solvent polarity. nih.gov Nanofibers are a common morphology, resulting from the hierarchical assembly of the molecules into long, thin filaments. nih.gov These nanofibers can then entangle to form a three-dimensional network that traps large amounts of water, resulting in the formation of a hydrogel. acs.orgnih.gov Vesicles, which are spherical structures with a hollow core, can also be formed, likely through a different packing arrangement of the molecules. The ability to form these distinct nanostructures opens up possibilities for various applications.
| Nanostructure | Driving Interactions | Potential Applications |
| Nanofibers | π-π stacking, Hydrogen bonding | Tissue engineering, Drug delivery, Biosensing |
| Vesicles | Hydrophobic interactions, Ionic interactions | Drug delivery, Nanoreactors |
| Hydrogels | Entangled nanofiber network | Cell culture, Slow-release drug delivery, Catalysis |
Tailoring Optical Properties in Advanced Materials Through Controlled Assembly
A key advantage of using this compound is the ability to harness the unique photophysical properties of the pyrene moiety. chemimpex.com The controlled self-assembly of these molecules allows for the precise arrangement of the pyrene units, which in turn influences the optical properties of the resulting material. chemimpex.com For instance, the formation of pyrene excimers, which occurs when two pyrene molecules are in close proximity, leads to a characteristic red-shifted fluorescence emission. The extent of excimer formation can be controlled by modulating the self-assembly process, thereby tuning the fluorescence of the material. This ability to tailor the optical properties is highly valuable for the development of advanced materials for applications such as fluorescent probes, sensors, and optoelectronic devices. chemimpex.com The rational design of these materials, based on a fundamental understanding of the self-assembly process, paves the way for creating novel materials with desired optical functionalities. nih.gov
Preparation of Functionalized Surfaces and Nanomaterial Coatings
The unique molecular structure of this compound, featuring a bulky, aromatic pyrene group and an Fmoc-protected amino acid, makes it an exceptional building block for modifying surfaces and coating nanomaterials. The pyrene moiety facilitates strong π-π stacking interactions, which are instrumental in the non-covalent functionalization of various substrates. chemimpex.com This approach allows for the creation of stable, well-ordered molecular layers without altering the intrinsic properties of the underlying material.
Researchers have successfully employed Fmoc-amino acid derivatives for the functionalization of carbon nanotubes (CNTs). researchgate.net For instance, conjugates of polyethylene (B3416737) glycol (PEG) and Fmoc-amino acids can be used to coat the surfaces of magnetic carbon nanotubes. researchgate.net This non-covalent coating enhances the water solubility and stability of the nanotubes in aqueous media, a critical step for their application in biological systems. researchgate.net The efficiency of this coating is influenced by the aromatic nature of the Fmoc group, which promotes strong adhesion to the graphitic surface of the CNTs. researchgate.net
Furthermore, the self-assembly process of this compound can be spatially controlled to fabricate patterned nanostructures on surfaces. A notable technique involves enzymatic reactions on a functionalized surface. ub.edu By immobilizing an enzyme like thermolysin on a glass surface, a solution containing the precursor molecules can be converted into self-assembling Fmoc-peptide derivatives only in the areas where the enzyme is present. ub.edu This leads to localized nucleation and the growth of nanofibers, demonstrating precise spatial control over the formation of supramolecular coatings. ub.edu This method is pivotal for developing sophisticated biomaterial interfaces and patterned substrates for cell culture or biosensor arrays.
| Substrate/Nanomaterial | Functionalization Approach | Key Role of this compound | Outcome |
| Carbon Nanotubes (CNTs) | Non-covalent coating with Fmoc-amino acid-PEG conjugates | Pyrene and Fmoc groups mediate π-π stacking with the CNT surface | Improved aqueous dispersion and biocompatibility researchgate.net |
| Glass Surfaces | Spatially confined enzymatic self-assembly | Acts as a building block for enzyme-triggered nanofiber formation | Creation of patterned, bioactive surfaces ub.edu |
| Graphene Oxide | Incorporation into hydrogel matrix | Enhances hydrogel stability via aromatic interactions | Development of hybrid nanomaterials for triggered release researchgate.net |
Applications in Advanced Material Science
The capacity for controlled self-assembly into well-defined nanostructures positions this compound as a versatile component in advanced material science. Its derivatives are integral to fabricating functional materials with applications ranging from biomedicine to nanotechnology. The inherent properties of the pyrene and Fmoc groups—fluorescence, hydrophobicity, and aromatic stacking—are harnessed to design materials with tailored optical, mechanical, and biochemical characteristics. chemimpex.com
Development of Biosensors and Targeted Drug Delivery Systems
The distinct photophysical properties of the pyrene group make this compound a valuable tool for developing fluorescent probes and biosensors. chemimpex.com The pyrene moiety is highly sensitive to its local environment, and its fluorescence emission spectrum can change in response to molecular interactions, making it an effective reporter for biochemical assays. researchgate.net When incorporated into peptides, it can be used to study protein folding and dynamics or to detect specific analytes with high sensitivity. chemimpex.com
In the realm of drug delivery, this compound is used to construct nanocarriers that can encapsulate and transport therapeutic agents. researchgate.netmdpi.com The self-assembly of this compound, often with other peptides, leads to the formation of nanostructures like hydrogels, which can serve as reservoirs for drugs. researchgate.netresearchgate.net These systems can be designed for passive targeting, where the nanocarrier accumulates at a disease site, or active targeting, where ligands are attached to the surface to bind to specific cell receptors. mdpi.com The unique pyrene structure contributes to the development of these nanomaterials, enhancing their stability and potential for effective drug delivery. chemimpex.com
| Application | Role of this compound | Mechanism | Research Finding |
| Biosensors | Fluorescent Probe | The pyrene group's fluorescence is environmentally sensitive, allowing for detection of molecular interactions. chemimpex.comresearchgate.net | Enables high-sensitivity tracking of protein interactions and cellular processes. chemimpex.com |
| Targeted Drug Delivery | Nanocarrier Building Block | Self-assembles into hydrogels or other nanostructures that can encapsulate therapeutic agents. researchgate.net | Used to create functionalized nanomaterials for enhanced drug delivery systems. chemimpex.com |
| Bioconjugation | Molecular Linker | Facilitates the attachment of biomolecules to surfaces or other molecules. chemimpex.com | Crucial for developing functional drug delivery systems. chemimpex.comchemimpex.com |
Bio-Templating and Scaffold Engineering for Regenerative Medicine
Fmoc-modified amino acids are prominent building blocks in scaffold engineering for tissue regeneration due to their ability to self-assemble into nanofibrous networks that mimic the native extracellular matrix (ECM). researchgate.netresearchgate.net These peptide-based hydrogels are biocompatible and possess porous structures that support cell adhesion, proliferation, and differentiation, making them ideal candidates for tissue engineering applications. researchgate.net
The self-assembly process is a "bottom-up" approach that allows for the creation of highly ordered structures, a process known as bio-templating. researchgate.net By controlling the assembly conditions, materials with specific architectures and mechanical properties can be fabricated. researchgate.net For example, combining different Fmoc-peptide derivatives can result in multicomponent hydrogels with tunable rigidity and stability, allowing for the creation of scaffolds tailored to the requirements of specific tissues, such as cartilage or nerve tissue. researchgate.netresearchgate.netwhiterose.ac.uk The resulting scaffolds provide both structural support and bioactive cues to guide tissue regeneration.
| Scaffold Property | Contribution of Fmoc-Peptide Assembly | Resulting Feature | Relevance in Regenerative Medicine |
| Nanofibrous Architecture | Self-assembly into β-sheet-rich fibers | Mimics the natural extracellular matrix (ECM) researchgate.net | Promotes cell attachment and growth researchgate.net |
| Tunable Mechanical Stiffness | Combination of different peptide building blocks | Hydrogels with tailored rigidity and stability researchgate.net | Matches mechanical properties of target tissues (e.g., cartilage) researchgate.net |
| Biocompatibility | Composed of amino acid building blocks | Low immunogenicity and supports cell viability researchgate.netwhiterose.ac.uk | Ideal for use as implantable materials and cell culture scaffolds |
| Porosity | Inter-fiber spacing within the hydrogel network | Facilitates nutrient and oxygen transport to cells researchgate.net | Essential for maintaining cell function within the 3D scaffold |
Fabrication of Responsive Materials and Stimuli-Responsive Systems
A key area of innovation is the development of "smart" materials that can respond to specific environmental triggers. The self-assembly of this compound and related peptides can be influenced by a variety of external and internal stimuli, including pH, temperature, ionic strength, light, and enzymes. researchgate.netacs.org This responsiveness allows for the fabrication of materials that can undergo controlled changes in their structure and function on demand.
For example, hydrogels formed from Fmoc-amino acids can be designed to be stable under normal physiological conditions but disassemble in the acidic microenvironment of a tumor, triggering the release of an encapsulated drug. acs.org Another advanced application involves creating hybrid materials. By incorporating carbon nanomaterials like graphene oxide into an Fmoc-amino acid hydrogel, a system can be created that is responsive to near-infrared (NIR) light. researchgate.net When irradiated with NIR light, the carbon nanomaterials generate heat, causing the hydrogel to undergo a phase transition and release its payload. researchgate.net Such stimuli-responsive systems hold significant promise for on-demand therapeutics and other advanced applications. nih.govrsc.org
| Stimulus | Type | Material System | Response Mechanism | Application |
| pH | Internal | Polypeptide-modified mesoporous silica (B1680970) nanoparticles acs.org | Protonation/deprotonation of amino acid side chains causes disassembly under acidic conditions. | Targeted drug release in acidic tumor microenvironments acs.org |
| Temperature | External | Polymer-peptide conjugates (e.g., pNIPAM) acs.org | Undergoes a phase transition above a lower critical solution temperature (LCST). | Thermo-responsive drug delivery or "smart" surfaces acs.org |
| Light (NIR) | External | Fmoc-amino acid hydrogel with carbon nanomaterials researchgate.net | Carbon nanomaterials generate heat upon NIR irradiation, triggering hydrogel collapse. | On-demand, light-triggered drug release researchgate.net |
| Metal Ions | Internal | Self-assembling peptides (e.g., Fmoc-FFWDD-OH) acs.org | Coordination between metal ions and peptide side chains induces hydrogel formation. | Development of antibacterial hydrogels acs.org |
Advanced Spectroscopic and Biophysical Characterization of Fmoc 3 Pyrenyl L Alanine Systems
Fluorescence Spectroscopy of Fmoc-3-pyrenyl-L-alanine Conjugates
Fluorescence spectroscopy is a primary technique for leveraging the capabilities of this compound. The pyrene (B120774) group's long fluorescence lifetime and sensitivity to its surroundings allow for a range of sophisticated measurements. vulcanchem.comchemimpex.com
A hallmark of pyrene fluorescence is its ability to form an "excimer," an excited-state dimer, when two pyrene molecules are in close spatial proximity (typically within 3-5 Å). This excimer exhibits a distinct, broad, and red-shifted emission band centered around 460-500 nm, in contrast to the structured monomer emission observed between 370 nm and 420 nm. nih.govresearchgate.net
The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the proximity of pyrene moieties. nih.gov By incorporating this compound at specific sites within a peptide or protein, the E/M ratio can be used to probe:
Intramolecular distances: Changes in the E/M ratio can signify conformational changes that bring two pyrene-labeled residues closer together or move them further apart. researchgate.net
Intermolecular interactions: The formation of intermolecular excimers can indicate peptide or protein dimerization or oligomerization. researchgate.net
Studies have demonstrated a clear correlation between the distance separating two pyrene probes on an α-helical structure and the resulting E/M ratio. An intense excimer band is observed when probes are approximately 5 Å apart, and this intensity diminishes as the distance increases to 20 Å. nih.gov This predictable relationship allows for the estimation of distances within and between biomolecules. nih.govresearchgate.net
Table 1: Relationship between Inter-pyrene Distance and Excimer/Monomer (E/M) Ratio
| Distance between Pyrene Probes (Å) | Excimer/Monomer (E/M) Ratio |
|---|---|
| ~5 | ~3.0 |
| ~20 | ~1.0 |
Data derived from studies on pyrene-labeled apolipoprotein E3. nih.gov
The fluorescence quantum yield (ΦF) of pyrene is highly dependent on the polarity of its local environment. This solvatochromic behavior is a valuable tool for probing the hydrophobicity of the pyrene's surroundings. Generally, pyrene derivatives, including this compound, exhibit higher quantum yields in nonpolar, aprotic solvents and lower quantum yields in polar, protic solvents like water. d-nb.inforesearchgate.net
This property is particularly useful for studying peptides that interact with or insert into cell membranes. By monitoring the change in the fluorescence quantum yield of a pyrene-labeled peptide, researchers can distinguish between a solvent-exposed state and a membrane-inserted state. An increase in quantum yield often signifies the transition of the pyrene moiety from the aqueous phase to the hydrophobic core of the lipid bilayer. researchgate.net
The quantum yield is calculated using a standard reference with a known quantum yield, according to the following equation:
Φu = Φs * (Fu / Fs) * (ODs / ODu) * (nu2 / ns2)
Where:
Φ is the quantum yield
F is the integrated area under the emission curve
OD is the optical density at the excitation wavelength
n is the refractive index of the solvent
The subscripts 'u' and 's' refer to the unknown sample and the standard, respectively. researchgate.net
Table 2: Illustrative Fluorescence Quantum Yields of a Pyrene-like Probe in Various Solvents
| Solvent | Polarity | Quantum Yield (ΦF) |
|---|---|---|
| Ethyl Acetate | Nonpolar | High |
| Acetonitrile | Polar Aprotic | Moderate-High |
| Ethanol | Polar Protic | Moderate |
| Water | Highly Polar Protic | Low |
This table illustrates the general trend of decreasing quantum yield with increasing solvent polarity for pyrene-like fluorophores. d-nb.inforesearchgate.net
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state processes of this compound. By measuring the fluorescence lifetime—the average time the molecule spends in the excited state before returning to the ground state—one can study the dynamic interactions between the pyrene probe and its environment.
Key applications include:
Distinguishing between different local environments: The fluorescence lifetime of pyrene is sensitive to quenching agents (like oxygen) and the polarity of the solvent. Changes in lifetime can thus report on the accessibility of the probe to the solvent or its insertion into a protective environment like a membrane. mdpi.com
Analyzing complex decay kinetics: In heterogeneous systems, such as a peptide interacting with a lipid bilayer, the fluorescence decay may be multi-exponential. stfc.ac.uk Analyzing these complex decay profiles can resolve different populations of the probe, for instance, a portion of the peptide molecules bound to the membrane surface and another portion inserted into the hydrophobic core. mdpi.com
Studying excimer dynamics: Time-resolved measurements can elucidate the kinetics of excimer formation and dissociation, providing information on the flexibility and dynamics of the peptide backbone or the association/dissociation rates of labeled proteins. researchgate.net
The analysis of excited-state dynamics through techniques like time-correlated single photon counting (TCSPC) can reveal processes occurring on the nanosecond timescale, which are crucial for understanding the fast conformational fluctuations and interactions of biological macromolecules. nih.gov
Circular Dichroism (CD) Spectroscopy in Conformational Studies
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral arrangement of peptide bonds in structures like α-helices and β-sheets. springernature.comresearchgate.net
Incorporating a bulky, aromatic residue like 3-pyrenyl-L-alanine can potentially perturb the secondary structure of a peptide. CD spectroscopy is the standard method to assess such effects. nih.gov By comparing the CD spectrum of a pyrene-labeled peptide with its unlabeled counterpart, researchers can determine if the introduction of the pyrene moiety has altered the peptide's α-helical, β-sheet, or random coil content. americanpeptidesociety.org
α-Helices are characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm. researchgate.net
β-Sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils display a strong negative band around 200 nm.
For peptides that interact with lipid membranes, Oriented Circular Dichroism (OCD) provides invaluable information not only on secondary structure but also on the peptide's orientation relative to the lipid bilayer. nih.govresearchgate.net This technique requires macroscopically aligning the lipid membranes, typically on a quartz slide. plos.org
The OCD spectrum of an α-helical peptide is highly sensitive to its orientation:
Surface-bound state (S-state): When the helix is aligned parallel to the membrane surface, the OCD spectrum shows a characteristic shape with a strong negative band at ~208 nm. nih.govnih.gov
Transmembrane or inserted state (I- or T-state): As the helix inserts into the membrane and becomes oriented more perpendicularly to the surface, the intensity of the 208 nm band decreases, approaching zero for a fully transmembrane helix. nih.govresearchgate.net
By incorporating this compound into a membrane-active peptide, OCD can be used to determine the orientation of the peptide and to monitor concentration-dependent or lipid-composition-dependent changes in its alignment. nih.gov This provides critical insights into the mechanisms of action for antimicrobial peptides, cell-penetrating peptides, and transmembrane protein fragments. plos.orgnih.gov The combination of fluorescence data (reporting on the local environment) and OCD data (reporting on orientation) offers a comprehensive picture of peptide-membrane interactions. d-nb.inforesearchgate.net
Other Spectroscopic and Biophysical Techniques for Structural Elucidation
Beyond fluorescence, a suite of advanced spectroscopic and biophysical methods is indispensable for a comprehensive structural characterization of this compound systems, from the molecular to the supramolecular scale. These techniques provide critical insights into molecular conformation, intermolecular interactions, and the morphology of self-assembled architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For complex systems like self-assembling peptides, the use of isotopically labeled compounds is particularly advantageous. While specific NMR studies on this compound are not extensively documented, the principles are well-established through work on analogous Fmoc-amino acids.
Isotopic labeling, such as the incorporation of Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), simplifies complex proton (¹H) NMR spectra and allows for specific parts of the molecule to be monitored during the self-assembly process. For instance, L-Alanine-N-Fmoc labeled with deuterium (CD₃CH(NH-FMOC)COOH) or ¹³C (*CH₃CH(NH-FMOC)COOH) is used to synthesize isotope-labeled peptides. isotope.comisotope.com These labeled compounds are crucial for applications in biomolecular NMR and proteomics. isotope.comisotope.com
In the context of this compound, selective labeling of the alanine (B10760859) backbone, the fluorenyl moiety, or even the pyrenyl group would enable detailed investigation of:
Molecular Conformation: Determining the torsion angles and local conformation of the amino acid residue within an assembly.
Intermolecular Contacts: Using Nuclear Overhauser Effect (NOE) experiments to identify close spatial proximity between protons on different molecules, revealing how the pyrene, fluorenyl, and peptide components pack together.
Dynamics: Measuring relaxation times to understand the mobility of different parts of the molecule within the assembled state.
Solvent Exposure: Identifying which parts of the molecule are buried within the core of an assembly versus those exposed to the solvent.
¹H NMR has been effectively used to probe the driving forces of hydrogelation in related systems, such as Fmoc-phenylalanine, providing insights into the interactions governing self-assembly. researchgate.net
Table 1: Examples of Isotopically Labeled Fmoc-Alanine for NMR Studies
| Labeled Compound | Formula | Application | Reference |
| L-Alanine-N-Fmoc (3,3,3-D₃, 98%) | CD₃CH(NH-FMOC)COOH | Biomolecular NMR, Proteomics, Synthesis of isotope-labeled peptides | isotope.com |
| L-Alanine-N-Fmoc (3-¹³C, 99%) | *CH₃CH(NH-FMOC)COOH | Biomolecular NMR, Proteomics | isotope.com |
Infrared (IR) and Raman Spectroscopy for Molecular Interactions and Assembly
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly sensitive to the chemical bonding environment and secondary structure within molecular assemblies. These methods are essential for probing the non-covalent interactions—hydrogen bonding and π-π stacking—that drive the self-assembly of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy is particularly effective for identifying the formation of β-sheet structures, a common motif in the assembly of Fmoc-amino acids. The analysis focuses on the amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. A strong peak in the range of 1620-1640 cm⁻¹ is a hallmark of an anti-parallel β-sheet conformation, which has been observed in hydrogels formed from Fmoc-diphenylalanine and other Fmoc-peptides. acs.orgresearchgate.net FTIR can also reveal changes in the carboxylic acid group's protonation state, which is critical for pH-triggered self-assembly. acs.org Studies on Fmoc-phenylalanine have used IR spectroscopy to identify new polymorphic forms that appear after the transition to a hydrogel. researchgate.net
Raman Spectroscopy complements FTIR and is especially useful for studying aromatic residues and π-π stacking interactions. The pyrene and fluorenyl groups in this compound have distinct Raman signals. Changes in the position and intensity of these bands upon self-assembly can provide direct evidence of π-π stacking. Furthermore, Raman spectroscopy has been employed to study the interaction of Fmoc-peptide systems with metal ions, where changes in imidazole (B134444) ring vibrations indicated metal chelation. reading.ac.uk
Table 2: Key Vibrational Bands for Characterizing Fmoc-Amino Acid Assembly
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation | Technique | Reference |
| Amide I (C=O stretch) | ~1630 cm⁻¹ | Indicates anti-parallel β-sheet secondary structure | FTIR | acs.orgresearchgate.net |
| C-H Bending (Fmoc) | ~1450 cm⁻¹ | Changes can indicate altered packing of fluorenyl groups | Raman | reading.ac.uk |
| Imidazole Ring | ~1293 cm⁻¹ | Changes can indicate metal ion chelation or other interactions | Raman | reading.ac.uk |
| Carboxyl C=O | ~1700 cm⁻¹ | Monitors protonation state and H-bonding of the C-terminus | FTIR | acs.org |
Microscopy Techniques (e.g., TEM, AFM) for Visualizing Self-Assembled Architectures
Direct visualization of the nanostructures formed by self-assembly is crucial for understanding the hierarchical organization of this compound systems. High-resolution microscopy techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable for this purpose.
Transmission Electron Microscopy (TEM) provides detailed images of the morphology of self-assembled structures. In studies of related Fmoc-amino acids and Fmoc-peptides, TEM has revealed the formation of long, entangled nanofibers and nanotubes that constitute the hydrogel network. acs.orgacs.orgresearchgate.net Cryogenic TEM (cryo-TEM) is often used to image the fibrils in a near-native, hydrated state, as has been done for Fmoc-β-alanine-histidine, which formed twisted fibrils. reading.ac.uk For pyrene-appended amino acids, TEM has been used to visualize helical nanostructures and tubes formed from co-assembly. researchgate.net
Atomic Force Microscopy (AFM) offers complementary information, providing three-dimensional topographical data and allowing for the measurement of nanostructure dimensions, such as fiber height and periodicity. nih.gov AFM has been used to visualize the patterned crystals of Fmoc-peptide derivatives and to assess the fibrous scaffolds of mixed Fmoc-amino acid hydrogels, revealing fiber diameters in the range of 32-65 nm. researchgate.netresearchgate.net
Together, these microscopy techniques confirm the formation of fibrillar networks, which is a key feature of hydrogels derived from Fmoc-amino acids, and provide quantitative data on the dimensions of these self-assembled architectures. nih.gov
Table 3: Morphologies of Fmoc-Amino Acid Assemblies Visualized by Microscopy
| System | Technique | Observed Morphology | Dimensions | Reference |
| Fmoc-Peptide Derivatives | TEM | Nanofibers, Nanotubes | - | acs.orgresearchgate.net |
| Fmoc-Diphenylalanine | TEM | Flexible Fibrils, Rigid Ribbons | - | acs.org |
| Fmoc-F₂/Amino Acid Mixes | cryo-SEM, AFM | Fibrous Scaffolds | Fiber Diameter: 32-65 nm | researchgate.net |
| Pyrene-Alanine/Melamine | TEM, AFM | Helical Nanostructures, Tubes | - | researchgate.net |
| Fmoc-β-alanine-histidine | cryo-TEM | Twisted Fibrils | - | reading.ac.uk |
X-ray Diffraction Studies of Crystalline and Assembled Structures
X-ray Diffraction (XRD) is the definitive technique for determining the atomic-level arrangement of molecules in both crystalline and semi-ordered assembled states. Techniques like Powder X-ray Diffraction (PXRD) and fiber X-ray diffraction are used to measure the characteristic repeating distances within a structure.
For Fmoc-amino acid systems, XRD provides crucial evidence for the molecular packing. A key finding from fiber diffraction studies on hydrogels is the presence of a reflection at a d-spacing of approximately 4.8-4.9 Å. rsc.org This distance corresponds to the hydrogen bonding repeat distance between peptide backbones in a β-sheet arrangement. rsc.org Another important reflection is often observed at a d-spacing that relates to the π-π stacking of the aromatic Fmoc groups. rsc.org
It is critical to distinguish between data from single crystals and self-assembled fibers. The crystal structure of an Fmoc-amino acid may not accurately represent the molecular packing within the hydrogel fiber. rsc.org For example, while the single crystal structure of Fmoc-phenylalanine was found to be a good match for its fiber diffraction data, significant differences were observed for Fmoc-tyrosine, indicating that hydrogen bonding, rather than the crystal packing interactions, drives the self-assembly into fibrils. rsc.org
Powder X-ray Diffraction (PXRD) of lyophilized Fmoc-phenylalanine gel showed broad peaks, characteristic of a semi-crystalline material, in contrast to the sharp, crystalline peaks of the starting powder. researchgate.net This highlights the transition from a highly ordered crystalline state to the less ordered, but still structured, arrangement within the self-assembled hydrogel.
Table 4: Characteristic d-Spacing from X-ray Diffraction of Fmoc-Amino Acid Assemblies
| System | Technique | d-spacing (Å) | Structural Interpretation | Reference |
| Fmoc-Phenylalanine (FmocF) Fiber | Fiber XRD | 4.9 Å | Hydrogen bonding repeat distance along fiber axis | rsc.org |
| Fmoc-Tyrosine (FmocY) Fiber | Fiber XRD | 4.8 Å | Hydrogen bonding distance along fiber axis | rsc.org |
| Fmoc-Phenylalanine (FmocF) Lyophilized Gel | PXRD | ~11.6 Å, 4.8 Å, 3.4-4.0 Å | Various repeating structural units within the gel network | researchgate.net |
| Fmoc-Diphenylalanine (Fmoc-FF) | WAXS | - | Used to monitor significant structural changes with pH | acs.org |
Computational and Theoretical Studies on Fmoc 3 Pyrenyl L Alanine Systems
Molecular Dynamics (MD) Simulations of Peptide and Material Assemblies
Molecular dynamics (MD) simulations have been instrumental in elucidating the self-assembly processes of peptides modified with the Fmoc group, including those containing pyrenylalanine. These simulations track the motion of atoms over time, revealing the intricate interplay of forces that drive the formation of larger structures.
MD simulations have been successfully employed to investigate the self-assembly of various Fmoc-dipeptides and longer peptide sequences. researchgate.netresearchgate.net These simulations often show that Fmoc-peptides, initially dispersed in an aqueous solution, can rapidly self-assemble into ordered nanostructures, such as cylindrical fibrils. researchgate.net The driving force behind this assembly is a complex interplay of non-covalent interactions. manchester.ac.uk For instance, simulations of Fmoc-dialanine (Fmoc-AA) have shown the formation of a condensed fibril structure where the Fmoc groups are predominantly located in the core. nih.gov Similarly, MD simulations of Fmoc-diphenylalanine (Fmoc-FF) have demonstrated its self-assembly into well-ordered cylindrical nanostructures. researchgate.net
The environment, such as salt concentration, can significantly influence the self-assembly process. MD simulations of Fmoc-FFpY (Fmoc-phenylalanyl-phenylalanyl-phosphotyrosine) have shown that higher salt concentrations lead to denser and larger peptide aggregates. researchgate.net These computational studies are crucial for understanding how to control the formation of these nanomaterials by tuning the experimental conditions.
The stability of self-assembled Fmoc-peptide structures is governed by a combination of intermolecular forces, which can be modeled and analyzed using MD simulations.
π-π Stacking: The aromatic pyrene (B120774) group in Fmoc-3-pyrenyl-L-alanine and the fluorenyl group of the Fmoc moiety are key contributors to π-π stacking interactions. chemimpex.com These interactions are a major driving force in the self-assembly process, leading to the ordered arrangement of the aromatic rings within the core of the assembled nanostructures. researchgate.netmanchester.ac.uk Computational analyses, such as radial distribution function calculations, can confirm the presence and characteristic distances of π-π stacking, which often align with experimental data from techniques like Wide-Angle X-ray Scattering (WAXS). researchgate.netnih.gov
Hydrogen Bonding: While initially thought to be dominated by β-sheet-like hydrogen bonding between peptide backbones, MD simulations have revealed a more complex picture. nih.gov In some Fmoc-dipeptide systems, inter-peptide hydrogen bonding is not the predominant interaction. nih.gov Instead, hydrogen bonds between the Fmoc carbonyl oxygen, the terminal amino acid, and surrounding water molecules play a significant role in stabilizing the fibrillar structure. nih.gov Water bridges, where water molecules form hydrogen bonds between two peptide molecules, can also further stabilize the self-assembled aggregate. researchgate.net
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the pyrene moiety also drives the self-assembly process in aqueous environments, causing these nonpolar groups to cluster together to minimize contact with water. manchester.ac.ukport.ac.uk
| Interaction Type | Key Moieties Involved | Role in Self-Assembly |
| π-π Stacking | Fluorenyl (Fmoc) and Pyrenyl groups | Drives the ordered packing of aromatic cores. researchgate.netmanchester.ac.ukchemimpex.com |
| Hydrogen Bonding | Peptide backbone, Fmoc carbonyl, Water | Stabilizes the fibrillar structure. researchgate.netnih.gov |
| Hydrophobic Interactions | Fmoc group, Pyrenyl group | Promotes aggregation in aqueous solutions. manchester.ac.ukport.ac.uk |
Quantum Chemical Calculations for Photophysical Property Prediction
Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of this compound. These calculations provide a theoretical framework for interpreting experimental spectroscopic data and predicting the behavior of the molecule upon light absorption.
The unique photophysical properties of the pyrene moiety make this compound a valuable fluorescent probe. chemimpex.comresearchgate.net Quantum chemical calculations can predict the absorption and emission spectra of this compound. researchgate.net These calculations can model the electronic transitions between the ground and excited states, providing information about the wavelengths of maximum absorption and emission. By comparing these theoretical spectra with experimental data, researchers can gain a deeper understanding of the factors that influence the photophysical behavior, such as solvent polarity and molecular conformation. researchgate.netresearchgate.net
Upon absorption of light, a molecule is promoted to an excited electronic state. Quantum chemical calculations can be used to explore the potential energy surfaces of these excited states and identify the pathways for de-excitation. nih.gov This includes processes such as fluorescence, internal conversion, and intersystem crossing. For this compound, these calculations can shed light on the dynamics of the excited state, including the possibility of excimer formation, where an excited-state molecule interacts with a ground-state molecule, a phenomenon observed in other pyrene derivatives. researchgate.net
Furthermore, these computational methods are crucial for studying energy transfer processes, such as Fluorescence Resonance Energy Transfer (FRET), where this compound can act as a donor or acceptor. chemimpex.com By calculating the electronic coupling between different chromophores, it is possible to predict the efficiency and rate of energy transfer, which is vital for the design of FRET-based biosensors and assays. The study of excited-state proton transfer (ESPT) is another area where these calculations are valuable, providing insights into the reactivity of the molecule in its excited state. researchgate.net
In Silico Design and Screening of Novel this compound Derivatives and Conjugates
The convergence of computational chemistry and molecular biology has paved the way for the rational design and virtual screening of novel biomolecules with tailored functionalities. In the context of this compound, in silico methodologies are instrumental in exploring the vast chemical space of its potential derivatives and conjugates, enabling the prediction of their structural, photophysical, and binding properties before their physical synthesis. This computational-first approach accelerates the discovery of new molecular probes, self-assembling nanomaterials, and targeted therapeutic agents.
The in silico design process typically commences with the definition of desired properties for a novel derivative or conjugate. These properties can range from enhanced fluorescence quantum yield and specific solvent sensitivity to high binding affinity for a biological target or controlled self-assembly into defined nanostructures. nih.govrsc.org Methodologies such as molecular dynamics (MD) simulations, quantum mechanical (QM) calculations, and high-throughput virtual screening (HTVS) are then employed to systematically evaluate candidate molecules. mdpi.complos.org
Molecular dynamics simulations provide atomic-level insights into the conformational dynamics and intermolecular interactions of this compound derivatives in various environments. nih.govnih.gov For instance, MD simulations can predict how modifications to the peptide backbone or the pyrene moiety influence the propensity for π-π stacking, a critical interaction for both fluorescence sensing and self-assembly. chemimpex.comreading.ac.uk These simulations can also model the interaction of conjugates with biological membranes or target proteins, offering predictions on binding modes and affinities. nih.gov
Quantum mechanical calculations are essential for predicting the electronic and photophysical properties of new derivatives. nih.gov Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate absorption and emission spectra, quantum yields, and fluorescence lifetimes of novel fluorophores based on the this compound scaffold. nih.gov This allows for the in silico optimization of the pyrene chromophore for specific imaging applications.
High-throughput virtual screening involves the rapid computational assessment of large libraries of virtual compounds against a specific target or property profile. nih.govacs.org For example, a library of this compound conjugates with different peptide sequences can be screened for their potential to bind to a specific enzyme's active site or to self-assemble into hydrogels with desired mechanical properties. nih.govacs.org
The integration of these computational approaches provides a powerful platform for the de novo design and screening of this compound derivatives and conjugates. The following subsections will detail hypothetical research findings from such in silico studies, showcasing the potential of these methods to guide experimental efforts.
Detailed Research Findings
Virtual Screening of Peptide Conjugates for Targeted Protein Binding
A hypothetical high-throughput virtual screening study was conducted to identify novel peptide conjugates of this compound with high binding affinity for the Bcl-2 protein, a key regulator of apoptosis and a target in cancer therapy. A virtual library of over 10,000 pentapeptide conjugates was generated, where the peptide sequence was varied. The screening protocol involved molecular docking of each conjugate into the BH3 binding groove of Bcl-2, followed by binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
The results identified several promising candidates with predicted binding affinities significantly higher than a control peptide. The top-ranked conjugates featured peptide sequences rich in hydrophobic and aromatic amino acids, which complemented the hydrophobic nature of the Bcl-2 binding pocket. The pyrene moiety of this compound was consistently observed to engage in π-π stacking interactions with a key phenylalanine residue in the binding site, contributing significantly to the binding affinity.
| Compound ID | Peptide Sequence | Predicted Docking Score (kcal/mol) | Predicted ΔGbind (MM/GBSA, kcal/mol) | Key Interacting Residues in Bcl-2 |
|---|---|---|---|---|
| PPA-001 | -Trp-Val-Asp-Phe-Met | -12.5 | -85.3 | Phe105, Tyr101, Val126 |
| PPA-002 | -Leu-Trp-Ile-Ala-Arg | -12.1 | -82.1 | Phe105, Leu130, Arg139 |
| PPA-003 | -Tyr-Ala-Trp-Val-Leu | -11.9 | -79.8 | Phe105, Tyr101, Ala142 |
| PPA-004 | -Phe-Phe-Val-Asp-Met | -11.7 | -78.5 | Phe105, Phe97, Val126 |
| PPA-005 | -Trp-Leu-Ala-Ile-Asp | -11.5 | -77.2 | Phe105, Leu130, Asp133 |
Molecular Dynamics Simulations of Self-Assembling Derivatives
To explore the potential of this compound derivatives as building blocks for self-assembling nanomaterials, a series of coarse-grained molecular dynamics simulations were performed. These simulations modeled the behavior of various di- and tri-peptide conjugates of this compound in aqueous solution at different concentrations. The simulations aimed to identify sequences that would promote the formation of stable, ordered nanostructures such as nanofibers or nanotubes.
The simulations revealed that the interplay between the hydrophobic Fmoc and pyrene groups and the hydrophilic peptide backbone is crucial for self-assembly. Derivatives with alternating hydrophobic and hydrophilic amino acids were found to form well-defined nanofibers, with the aromatic moieties forming a hydrophobic core stabilized by π-π stacking, and the hydrophilic residues exposed to the solvent. The pyrene groups exhibited a strong tendency to form excimers within the core of the simulated nanofibers, suggesting that these materials would have distinct fluorescence signatures.
| Derivative | Peptide Sequence | Concentration (mM) | Predicted Morphology | Average Fiber Diameter (nm) | Pyrene Excimer Formation |
|---|---|---|---|---|---|
| PPA-Dipeptide-1 | -Gly-Ser | 5 | Micelles | N/A | Low |
| PPA-Dipeptide-2 | -Ala-Val | 5 | Nanofibers | 8.2 | High |
| PPA-Tripeptide-1 | -Gly-Ser-Gly | 2 | Disordered Aggregates | N/A | Moderate |
| PPA-Tripeptide-2 | -Ala-Lys-Ala | 2 | Stable Nanofibers | 10.5 | Very High |
| PPA-Tripeptide-3 | -Val-Ile-Leu | 2 | Amorphous Precipitate | N/A | High |
These computational studies underscore the power of in silico design and screening to accelerate the development of novel materials and probes based on this compound. The predictive insights gained from these methods can guide synthetic efforts towards the most promising candidates, saving significant time and resources.
Q & A
Basic: What are the key considerations for synthesizing Fmoc-3-pyrenyl-L-alanine via solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Synthesis typically involves coupling this compound to a resin-bound peptide chain using carbodiimide-based activating agents (e.g., EDC/HOBt). Critical parameters include:
- Activation Time : Prolonged activation (e.g., 30–60 minutes) ensures efficient coupling of bulky aromatic side chains .
- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred to solubilize hydrophobic pyrenyl groups.
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group without cleaving the pyrenyl moiety.
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves impurities, as validated for Fmoc-3-(2-naphthyl)-D-alanine .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine multiple analytical techniques:
- HPLC : Assess purity (>97% as per Fmoc-3-(2-pyridyl)-L-alanine standards) and retention time consistency .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for C28H23NO4: 437.5, analogous to naphthyl derivatives ).
- 1H-NMR : Verify aromatic proton signals (δ 7.5–8.5 ppm for pyrenyl groups) and absence of residual coupling reagents .
Advanced: How does the pyrenyl substituent influence peptide secondary structure in comparative studies?
Methodological Answer:
The pyrenyl group’s hydrophobicity and steric bulk can:
- Stabilize β-Sheets : By promoting hydrophobic interactions, as observed in Fmoc-3-(2-naphthyl)-alanine-containing peptides .
- Disrupt α-Helices : Due to steric hindrance, similar to Fmoc-3-(4-pyridyl)-L-alanine in helical motifs .
Experimental Design : - Use circular dichroism (CD) spectroscopy to monitor structural changes.
- Compare with control peptides containing non-aromatic residues (e.g., Fmoc-L-alanine ).
Advanced: How to address low coupling efficiency of this compound during SPPS?
Methodological Answer:
Low coupling efficiency often arises from steric hindrance. Mitigation strategies include:
- Double Coupling : Repeat the coupling step with fresh reagents.
- Alternative Activators : Replace EDC/HOBt with HATU or PyBOP for enhanced reactivity .
- Extended Reaction Time : Increase coupling duration to 2–4 hours for bulky residues.
- Microwave-Assisted Synthesis : Apply controlled heating (50°C) to improve kinetics, as demonstrated for Fmoc-3-(thienyl)-D-alanine .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While pyrenyl derivatives are not explicitly classified as hazardous, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Storage : Store at –20°C in airtight containers to prevent degradation, as recommended for Fmoc-3-(2-naphthyl)-D-alanine .
Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?
Methodological Answer:
Discrepancies may arise from:
- HPLC Artifacts : UV-absorbing impurities (e.g., residual pyrene derivatives) may co-elute with the target compound. Use diode-array detection (DAD) to confirm peak homogeneity .
- NMR Solvent Effects : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) to avoid signal splitting .
- Cross-Validation : Combine LC-MS to correlate mass and UV data, as applied to Fmoc-3-(4-pyridyl)-L-alanine .
Advanced: What strategies optimize the incorporation of this compound into peptide libraries for drug screening?
Methodological Answer:
- Positional Scanning : Insert the residue at varying positions to assess its impact on bioactivity, analogous to alanine scanning with Fmoc-L-alanine .
- Fluorescence-Based Assays : Exploit pyrenyl’s intrinsic fluorescence (λex/λem ~ 340/395 nm) for real-time binding studies.
- Combinatorial Chemistry : Use split-and-pool synthesis to generate diverse libraries, as validated for Fmoc-3-(thiazolyl)-alanine derivatives .
Basic: What are the storage conditions to maintain this compound stability?
Methodological Answer:
- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the Fmoc group .
- Solubility : Pre-dissolve in DMF or DCM for long-term stability, avoiding aqueous buffers unless immediately used.
Advanced: How does the pyrenyl group affect peptide aggregation in aqueous solutions?
Methodological Answer:
- Hydrophobic-Driven Aggregation : Monitor via dynamic light scattering (DLS) or turbidity assays. Compare with peptides containing smaller aromatic groups (e.g., Fmoc-3-(2-pyridyl)-L-alanine ).
- Mitigation : Add surfactants (e.g., Tween-20) or organic co-solvents (e.g., 10% DMSO) to improve solubility.
Advanced: What analytical approaches quantify pyrenyl-containing peptide degradation under physiological conditions?
Methodological Answer:
- Stability Assays : Incubate peptides in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 24–72 hours.
- Fluorescence Quenching : Track pyrenyl fluorescence loss as a proxy for structural breakdown .
- Protease Resistance : Compare degradation rates with control peptides lacking aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
